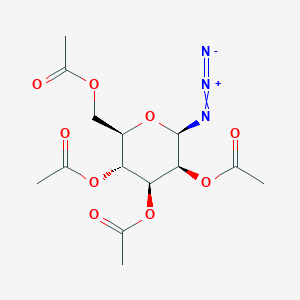

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide

Vue d'ensemble

Description

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a significant compound in the field of biomedicine and glycobiology. It is primarily used as a precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycoconjugate development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide typically involves the reaction of the corresponding pentaacetate with azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst. This method yields the desired product in high yields, often close to theoretical values .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of azidotrimethylsilane and a Lewis acid catalyst remains central to the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in substitution reactions, particularly in the synthesis of glycoconjugates.

Click Chemistry: The azide group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Common Reagents and Conditions:

Azidotrimethylsilane (TMSN3): Used in the synthesis of the compound.

Copper Catalysts: Used in click chemistry reactions involving the azide group.

Major Products:

Glycoconjugates: Formed through click chemistry reactions.

Triazole Derivatives: Resulting from CuAAC reactions.

Applications De Recherche Scientifique

Synthetic Chemistry

The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide is often achieved through the azidation of per-O-acetylated mannopyranose. The process typically involves the use of catalytic amounts of gold bromide (AuBr₃) in dichloromethane, yielding high purity products in significant quantities. For instance:

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Per-O-acetylated β-D-mannopyranose | AuBr₃ (10 mol%) | 90% |

| Per-O-acetylated β-D-glucose | AuBr₃ (10 mol%) | 91% |

This method demonstrates the efficiency of catalytic azidation reactions in producing glycosyl azides from sugar precursors .

Medicinal Chemistry

In medicinal chemistry, 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide serves as a versatile intermediate for the synthesis of various bioactive compounds. Its ability to participate in “click chemistry” reactions makes it particularly valuable for drug development and targeting studies. For example, its derivatives have been explored for use in positron emission tomography (PET) imaging. A notable case study involved the synthesis of a 2-deoxy-2-[18F]fluoro-D-glucose derivative that could be conjugated with azides for enhanced imaging capabilities .

Bioconjugation Techniques

The compound's azide functionality allows it to engage in bioconjugation reactions with alkyne-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in creating complex bioconjugates for therapeutic and diagnostic applications. The following table summarizes key findings from studies involving bioconjugation with this compound:

| Bioconjugate | Reaction Type | Outcome |

|---|---|---|

| Azidoethyl 3,4,6-tri-O-acetyl-α-D-mannopyranoside | Click Chemistry | Successful conjugation with proteins |

| Glycosyl amides from N-glycosyl azides | Sulfonamide formation | Moderate yields achieved (67-81%) |

These studies highlight the compound's role in facilitating the synthesis of glycosyl amides and other conjugates that are crucial for biological research .

Structural Studies

The crystallographic properties of 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide enable researchers to determine molecular structures accurately. This capability is essential in understanding the conformational dynamics of sugars and their derivatives in biological systems .

Mécanisme D'action

The primary mechanism of action for 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide involves its role as a precursor in click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioorthogonal chemistry applications.

Comparaison Avec Des Composés Similaires

- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide

- 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl azide

Comparison: 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is unique due to its specific configuration and reactivity. While similar compounds like 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide and 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl azide share structural similarities, the mannopyranosyl derivative is particularly favored in certain bioorthogonal chemistry applications due to its distinct reactivity and stability .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a modified sugar compound that plays a significant role in biomedicine and glycobiology. Its structure includes four acetyl groups and an azide group, enhancing its reactivity and solubility compared to unmodified sugars. This compound is primarily utilized as a precursor for synthesizing azide-labeled carbohydrates, which are essential in bioorthogonal chemistry and the development of glycoconjugates.

- Chemical Formula : C₁₄H₁₉N₃O₉

- Molecular Weight : 373.32 g/mol

- CAS Number : 65864-60-0

The biological activity of this compound is primarily linked to its participation in bioorthogonal chemistry , particularly through click chemistry reactions. The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in biochemical research.

Applications in Research

- Glycoconjugate Development : The compound facilitates the synthesis of glycoproteins and glycolipids, which are critical for various biological functions.

- Bioorthogonal Probes : It is used to create probes that can selectively label biomolecules in living systems without interfering with native biochemical processes.

- Therapeutic Agents : Research indicates potential applications in developing therapeutic agents targeting specific diseases, including cancer .

Case Studies

- Glycobiology Research : In studies exploring carbohydrate-lectin interactions, this compound has been shown to interact effectively with lectins such as E-selectin. This interaction is crucial for understanding leukocyte recruitment during inflammation .

- Antagonist Development : A study demonstrated the compound's utility in developing FimH antagonists for urinary tract infections (UTIs), showing a significant reduction in bacterial load in mouse models .

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| This compound | Preferred for bioorthogonal chemistry applications |

| 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide | Similar structure but different reactivity profile |

| 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl azide | Shares structural similarities; less favored |

This table illustrates how this compound stands out due to its specific reactivity and stability in biochemical applications.

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428306 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-60-0 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What was the main objective of the research paper and how does it relate to the structure of 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranosyl azide?

A1: The research paper focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. [] This means they were investigating the three-dimensional arrangement of the molecule specifically around the anomeric carbon (C1) which is attached to the azide group. The study successfully distinguished between the α (alpha) and β (beta) anomers of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and NMR spectroscopy. This structural information is critical as anomers can exhibit different physical and chemical properties, influencing their reactivity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.